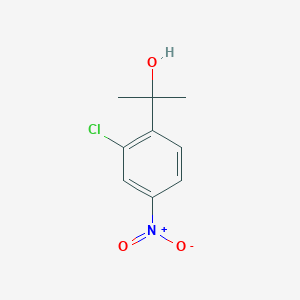

2-(2-Chloro-4-nitrophenyl)propan-2-ol

Description

Broad Contextualization within Halogenated Nitroaromatic Alcohol Chemistry

The chemistry of halogenated nitroaromatic alcohols is rich and varied. The electron-withdrawing nature of both the nitro group and the halogen atom significantly influences the reactivity of the aromatic ring and the alcohol moiety. The nitro group, being a strong deactivating group, directs incoming electrophiles to the meta position and makes the aromatic ring susceptible to nucleophilic aromatic substitution. The halogen atom, also an electron-withdrawing group, further deactivates the ring but can act as a leaving group in nucleophilic substitution reactions.

The tertiary alcohol group in 2-(2-chloro-4-nitrophenyl)propan-2-ol is of particular interest. Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds. fiveable.me However, they are more reactive towards substitution reactions that proceed via a carbocation intermediate, due to the stability of the resulting tertiary carbocation. stackexchange.comstudy.com The presence of the chloro and nitro substituents on the phenyl ring is expected to influence the stability of this potential carbocation and thus the reactivity of the alcohol.

The synthesis of such tertiary alcohols can often be achieved through the Grignard reaction, a powerful tool for carbon-carbon bond formation. organic-chemistry.org In a plausible synthetic route to this compound, 1-(2-chloro-4-nitrophenyl)ethan-1-one would be reacted with a methyl Grignard reagent, such as methylmagnesium bromide. rsc.orgacs.org This reaction involves the nucleophilic addition of the methyl group to the carbonyl carbon of the acetophenone derivative, followed by an acidic workup to yield the tertiary alcohol.

Academic Significance of Investigating the Target Compound's Structure and Reactivity

The academic significance of studying this compound lies in understanding the intricate interplay of its functional groups. The steric hindrance provided by the tertiary alcohol group, combined with the electronic effects of the chloro and nitro substituents, presents a compelling case for detailed structural and reactivity studies.

Research into the reactivity of this compound could reveal novel reaction pathways and synthetic methodologies. For instance, the tertiary benzylic alcohol moiety might undergo acid-catalyzed dehydration to form an alkene, or it could be a substrate for nucleophilic substitution reactions under specific conditions. researchgate.netmdpi.com The presence of the nitro group opens up possibilities for reduction to an amino group, a key transformation in the synthesis of many industrially important compounds. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic Protons: δ 7.5-8.5 ppmMethyl Protons: δ ~1.6 ppmHydroxyl Proton: Variable |

| ¹³C NMR | Aromatic Carbons: δ 120-150 ppmTertiary Carbon (C-OH): δ ~70-80 ppmMethyl Carbons: δ ~25-30 ppm |

| IR Spectroscopy | O-H stretch: ~3200-3600 cm⁻¹ (broad)C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aliphatic): ~2850-3000 cm⁻¹N-O stretch (asymmetric): ~1500-1550 cm⁻¹N-O stretch (symmetric): ~1335-1365 cm⁻¹C-Cl stretch: ~700-800 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺)Fragments corresponding to loss of CH₃, H₂O, NO₂ |

Note: The data in this table is predictive and based on typical values for compounds with similar functional groups. libretexts.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAPPVBVXGJIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chloro 4 Nitrophenyl Propan 2 Ol and Analogues

Development of Novel Synthetic Routes to the Target Compound

Recent advancements in organic synthesis have provided a toolbox of methodologies that can be applied to the construction of complex molecules like 2-(2-chloro-4-nitrophenyl)propan-2-ol. These approaches aim to improve efficiency, selectivity, and environmental compatibility compared to traditional methods.

Stereoselective Synthesis Strategies for Aryl-Nitro-Alcohol Derivatives

The creation of specific stereoisomers is crucial in the synthesis of bioactive molecules. For aryl-nitro-alcohols, the Henry (nitroaldol) reaction is a powerful tool for forming a carbon-carbon bond and introducing a hydroxyl and a nitro group. mdpi.comresearchgate.net The development of asymmetric versions of this reaction is a key strategy for producing enantiomerically enriched products. researchgate.net

Organocatalysis has emerged as a particularly effective approach for stereoselective Henry reactions. Chiral catalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, can facilitate the enantioselective addition of nitroalkanes to aldehydes, yielding β-nitroalcohols with high enantiomeric excess. researchgate.net While the direct synthesis of the tertiary alcohol this compound via a standard Henry reaction is not feasible, related chiral secondary alcohols can be synthesized using this methodology. For instance, the reaction of 2-chloro-4-nitrobenzaldehyde (B1583620) with a nitroalkane in the presence of a chiral catalyst would be a viable route to chiral aryl-nitro-alcohol analogues.

| Catalyst Type | Aldehyde Substrate | Nitroalkane | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | Aromatic Aldehydes | Nitromethane | Good to Excellent | researchgate.net |

| Cinchona Alkaloid | Aromatic Aldehydes | Nitromethane | High | researchgate.net |

| Bis(arylthiourea) | Aromatic Aldehydes | Nitromethane | Moderate | researchgate.net |

Application of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org In the context of synthesizing this compound and its analogues, several green chemistry strategies can be employed.

One key area is the development of environmentally benign nitration methods. Traditional nitration often uses a hazardous mixture of nitric and sulfuric acids. rsc.org Greener alternatives include the use of solid acid catalysts like zeolites, which can offer high selectivity and are easily recyclable. mdpi.com Another approach is mechanochemical nitration, which uses a bench-stable organic nitrating reagent under solvent-minimized ball milling conditions, significantly improving the environmental profile of the reaction. rsc.org

The choice of solvents is another critical aspect of green synthesis. Replacing volatile organic compounds with greener alternatives, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact. numberanalytics.com Furthermore, biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly route to intermediates like β-nitroalcohols. rsc.org

| Green Chemistry Approach | Description | Potential Application in Synthesis | Reference |

| Solid Acid Catalysis | Use of recyclable catalysts like zeolites for nitration. | Nitration of 2-chlorotoluene (B165313) to form a precursor. | mdpi.com |

| Mechanochemistry | Solvent-minimized nitration using a ball mill. | Nitration of precursors to aryl-nitro compounds. | rsc.org |

| Biocatalysis | Enzymatic catalysis of reactions like the Henry reaction. | Stereoselective synthesis of chiral β-nitroalcohol analogues. | rsc.org |

| Green Solvents | Use of environmentally friendly solvents or solvent-free conditions. | Applicable to various steps in the synthetic route. | numberanalytics.com |

Continuous Flow Chemistry Approaches for Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org

For the synthesis of this compound analogues, flow chemistry can be applied to several key steps. For example, the nitration of an aromatic precursor could be performed in a flow reactor, allowing for better temperature control and reducing the risks associated with highly exothermic reactions. researchgate.net Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. nih.gov This approach has been successfully used for the synthesis of various active pharmaceutical ingredients and their intermediates, including those containing nitro groups. nih.govnih.gov The reduction of nitro compounds to amines, a common subsequent step, has also been efficiently performed under continuous-flow conditions. beilstein-journals.org

Catalytic Transformations in the Synthesis of Related Structures

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Both organocatalysis and transition metal catalysis offer powerful tools for the synthesis of this compound and its precursors.

Organocatalysis in Aryl-Nitro-Alcohol Formation

As mentioned previously, organocatalysis is a key technology for the enantioselective synthesis of chiral β-nitroalcohols via the Henry reaction. researchgate.net Beyond this, organocatalysts can be used for the reduction of aromatic nitro compounds. For instance, phenyl(2-quinolyl)methanol has been used as an organocatalyst in the presence of a stoichiometric reducing agent like NaBH4 to reduce nitroarenes to amines. researchgate.net While the direct product of this reaction is an amine rather than an alcohol, it highlights the potential of organocatalysis to modify the nitro group, which could be a key step in a longer synthetic sequence.

| Organocatalyst | Reaction Type | Substrate | Product | Reference |

| Phenyl(2-quinolyl)methanol | Nitroarene Reduction | Aromatic Nitro Compounds | Anilines | researchgate.net |

| Solid-Supported Phenyl(2-quinolyl)methanol | Nitroarene Reduction | Aromatic Nitro Compounds | Azo and/or Hydrazo Derivatives | nih.gov |

Transition Metal-Catalyzed Functionalization of Precursors

Transition metal catalysis provides a vast array of methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the target molecule and its analogues. berkeley.eduuni-rostock.de For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. organic-chemistry.org A precursor such as 1-chloro-2-iodo-5-nitrobenzene could potentially be functionalized using a Suzuki or Negishi coupling to introduce the propan-2-ol side chain.

More recently, methods have been developed to use the nitro group itself as a handle for cross-coupling reactions. Transition-metal-catalyzed denitrative coupling allows for the direct replacement of a nitro group with another functional group, streamlining synthetic routes by avoiding the need to first convert the nitro group into a more traditional coupling partner like a halide. acs.orgresearchgate.net This approach has been used for the formation of C-C, C-O, and C-N bonds. acs.org

Furthermore, transition metal catalysts, particularly those based on rhodium or ruthenium, can be used for the reduction of aromatic nitro compounds using secondary alcohols as the reducing agent. acs.org This method is attractive from a green chemistry perspective as it avoids the use of hazardous reducing agents.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Cross-Coupling | Aryl Halides, Organometallics | Biaryls, Aryl-Alkyls | uni-rostock.de |

| Palladium | Denitrative Amination | Nitroarenes, Amines | Aryl Amines | acs.org |

| Rhodium | Nitro Reduction | Aromatic Nitro Compounds, Secondary Alcohols | Anilines | acs.org |

| Nickel | Reductive Coupling | Aryl Acids, Alcohols | Aryl-Alkyls | berkeley.edu |

Biocatalytic Approaches to Chiral Alcohol Synthesis

The synthesis of enantiomerically pure tertiary alcohols presents a considerable challenge in organic synthesis due to the steric hindrance around the quaternary carbon center. Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for accessing these chiral molecules with high stereoselectivity. magtech.com.cnpharmasalmanac.com Two primary enzymatic strategies are particularly relevant for the synthesis of chiral this compound: kinetic resolution and stereoselective aldol (B89426) addition.

Kinetic Resolution using Lipases:

Kinetic resolution is a widely employed enzymatic method for the separation of racemates. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are a class of enzymes that have been successfully used for the kinetic resolution of a variety of chiral alcohols, including tertiary alcohols. researchgate.net

The application of lipases for the kinetic resolution of tertiary alcohols can be challenging due to the steric bulk of the substrates. researchgate.net However, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have shown activity towards tertiary benzylic alcohols. scielo.br The resolution of racemic 2-(substituted phenyl)propan-2-ols can be achieved through lipase-catalyzed transesterification, where one enantiomer is selectively acylated in the presence of an acyl donor, such as vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. The efficiency of such resolutions is often evaluated by the enantiomeric excess (e.e.) of the products and the conversion rate. For structurally related aryl alcohols, high enantioselectivities have been achieved. lookchem.comnih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Aryl Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Product (e.e.) | Reference |

| Racemic 2-phenylpropan-2-ol | Candida antarctica Lipase A | Vinyl acetate | Hexane | (R)-acetate (>99% e.e.) | researchgate.net |

| Racemic 1-(m-trimethylsilylphenyl)ethanol | Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | (R)-acetate (>99% e.e.) | nih.gov |

| Racemic 1-(p-trimethylsilylphenyl)ethanol | Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | (R)-acetate (>99% e.e.) | nih.gov |

This table presents data for structurally similar compounds to illustrate the potential of lipase-catalyzed kinetic resolution. Specific data for this compound was not available in the searched literature.

Stereoselective Synthesis using Aldolases:

Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds, making them powerful tools for the synthesis of chiral molecules, including tertiary alcohols. nih.govnih.govwhiterose.ac.ukrsc.org These enzymes can catalyze the addition of a donor molecule (often a ketone) to an acceptor molecule (an aldehyde or another ketone), creating a new stereocenter. mdpi.com

For the synthesis of this compound, an aldolase (B8822740) could potentially catalyze the reaction between a suitable ketone precursor, such as 2-chloro-4-nitroacetophenone, and a methyl group donor. While the direct use of methane (B114726) as a donor is not feasible, enzymatic systems can be engineered to utilize alternative methyl donors. The stereoselectivity of aldolases is a key advantage, as they can often produce a single enantiomer of the desired product. nih.gov The substrate scope of aldolases is continually being expanded through enzyme engineering, which may in the future allow for the direct synthesis of complex tertiary alcohols like this compound. rsc.org

Derivatization and Scaffold Modification of this compound

The presence of a hydroxyl group on the propanol (B110389) moiety and a substituted aromatic ring provides multiple avenues for the derivatization of this compound. These modifications can be used to explore the structure-activity relationships of its analogues or to synthesize new chemical entities.

Functional Group Interconversions on the Propanol Moiety

The tertiary alcohol group of this compound can undergo several functional group interconversions.

Oxidation:

Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.orglibretexts.orgchemguide.co.ukyoutube.com Strong oxidizing agents and harsh conditions would be required to cleave the carbon-carbon bonds, leading to degradation of the molecule. youtube.comdocbrown.info Therefore, direct oxidation of the tertiary alcohol to a ketone is not a viable synthetic route.

Halogenation:

Vicinal halohydrins can be synthesized from tertiary benzyl (B1604629) alcohols bearing a β-hydrogen atom using N-halosuccinimides in aqueous media. mdpi.com This reaction proceeds via an initial dehydration to form an alkene, followed by halohydrin formation. For this compound, this could potentially lead to the formation of a vicinal halo-alcohol derivative.

Table 2: Potential Functional Group Interconversions of the Propanol Moiety

| Reaction | Reagents and Conditions | Potential Product |

| Halogenation | N-Halosuccinimide, H₂O | Vicinal halo-alcohol derivative |

| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl halide) | Tertiary ether |

| Esterification | Acid chloride/anhydride, pyridine | Tertiary ester |

This table outlines plausible transformations based on the reactivity of tertiary benzylic alcohols.

Aromatic Ring Functionalization Strategies

The 2-chloro-4-nitrophenyl ring is activated towards nucleophilic aromatic substitution and the nitro group can be readily reduced, offering key sites for modification.

Reduction of the Nitro Group:

The nitro group is a versatile functional group that can be reduced to a variety of other functionalities, most commonly an amino group. wikipedia.orgcommonorganicchemistry.comjsynthchem.com The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. organic-chemistry.orgsci-hub.st A variety of reducing agents can be employed, and the choice of reagent can be critical to avoid side reactions, such as dehalogenation.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com However, care must be taken to prevent the reduction of the chloro substituent. organic-chemistry.org Alternative methods that are often chemoselective for the nitro group in the presence of halogens include the use of iron powder in acidic media or tin(II) chloride. commonorganicchemistry.comresearchgate.net The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution, or by acylation.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity | Reference |

| H₂, Pd/C | Varies | Can cause dehalogenation | commonorganicchemistry.comorganic-chemistry.org |

| Fe, Acetic Acid | Mild | Generally selective for nitro group | commonorganicchemistry.comresearchgate.net |

| SnCl₂ | Acidic | Generally selective for nitro group | commonorganicchemistry.com |

| Na₂S | Varies | Can be selective | commonorganicchemistry.com |

Nucleophilic Aromatic Substitution of the Chlorine Atom:

The presence of the electron-withdrawing nitro group in the para position strongly activates the chlorine atom at the ortho position towards nucleophilic aromatic substitution (SNA). wikipedia.orglibretexts.orgyoutube.comnih.govlibretexts.org This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. libretexts.org This strategy provides a straightforward method for introducing a wide range of substituents at the 2-position of the phenyl ring.

Mechanistic Investigations and Chemical Reactivity of 2 2 Chloro 4 Nitrophenyl Propan 2 Ol

Elucidation of Reaction Mechanisms Involving the Target Compound

The reaction mechanisms of 2-(2-Chloro-4-nitrophenyl)propan-2-ol are dictated by the interplay of its functional groups: a tertiary alcohol, a chloro substituent, and a nitro group attached to a benzene (B151609) ring. These features allow for reactions involving the alcohol moiety and the aromatic ring.

Reactions involving this compound are expected to proceed through distinct reactive intermediates. In reactions concerning the tertiary alcohol, particularly under acidic conditions, the protonation of the hydroxyl group followed by the loss of a water molecule would lead to the formation of a tertiary carbocation. The stability of this carbocation is a critical factor in the reaction pathway.

In the case of nucleophilic aromatic substitution, the attack of a nucleophile on the aromatic ring is facilitated by the electron-withdrawing nitro and chloro groups. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edulibretexts.org The negative charge of this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate and favors the substitution reaction. libretexts.orglibretexts.org

The kinetics of reactions involving the tertiary alcohol are influenced by the stability of the carbocation intermediate. Although tertiary carbocations are generally stable, the electron-withdrawing nature of the chloro and nitro groups on the phenyl ring would likely destabilize the adjacent carbocation, thus slowing down reactions that proceed via an S_N1 mechanism.

Conversely, for nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group is crucial for the reaction to proceed at a reasonable rate. libretexts.orgopenstax.org The stabilization of the Meisenheimer complex lowers the activation energy for the reaction, thereby increasing the reaction rate. The position of the electron-withdrawing group relative to the leaving group (the chloro substituent) is key; ortho and para positions allow for effective resonance stabilization of the anionic intermediate. libretexts.orglibretexts.org

Interactive Table: Predicted Relative Rates of Nucleophilic Aromatic Substitution

| Substituent at C4 | Predicted Relative Rate |

| -NO₂ | 100 |

| -H | 1 |

| -CH₃ | 0.1 |

This table provides a hypothetical comparison of reaction rates to illustrate the activating effect of the nitro group.

Structure-Reactivity Relationships within Halogenated Nitroaromatic Alcohols

The reactivity of this compound is a direct consequence of its molecular structure. The electronic effects of the substituents and the nature of the tertiary alcohol functionality are the primary determinants of its chemical behavior.

Both the chlorine atom and the nitro group are electron-withdrawing. fiveable.me The nitro group, in particular, is a strong deactivating group for electrophilic aromatic substitution due to its powerful resonance and inductive effects, which withdraw electron density from the benzene ring. nih.gov This deactivation makes electrophilic attack on the ring less favorable.

Conversely, these electron-withdrawing properties activate the aromatic ring towards nucleophilic aromatic substitution. libretexts.orgopenstax.org The substituents make the ring electron-deficient and thus more susceptible to attack by nucleophiles. The stabilization of the resulting anionic intermediate is a key factor in this enhanced reactivity. libretexts.org

The tertiary alcohol group in this compound exhibits reactivity typical of this functional group. Tertiary alcohols are resistant to oxidation under standard conditions. They are, however, susceptible to substitution and elimination reactions under acidic conditions, which proceed through a tertiary carbocation intermediate. The combination of a tertiary alcohol with alkali metals, nitrides, and strong reducing agents can generate flammable and/or toxic gases. chemicalbook.com Tertiary alcohols can also react with oxoacids and carboxylic acids to form esters. chemicalbook.com

Interactive Table: General Reactivity of Alcohols

| Alcohol Type | Oxidation | S_N1 Reactivity | S_N2 Reactivity |

| Primary | Readily Oxidized | Low | High |

| Secondary | Oxidized | Moderate | Moderate |

| Tertiary | Resistant | High | Very Low |

Given the electronic nature of the substituted ring, nucleophilic aromatic substitution is a more probable reaction pathway for this compound than electrophilic aromatic substitution. libretexts.orgopenstax.org The chlorine atom serves as a good leaving group, and its position ortho to the propan-2-ol group and meta to the nitro group influences the site of nucleophilic attack. Nucleophilic attack is strongly directed to the positions ortho and para to the nitro group. libretexts.orglibretexts.org

Electrophilic aromatic substitution, on the other hand, is strongly disfavored due to the deactivating nature of the nitro and chloro substituents. nih.gov If such a reaction were to occur, the directing effects of the existing substituents would need to be considered. The nitro group is a meta-director, while the chloro and alkyl groups are ortho-, para-directors. The powerful meta-directing effect of the nitro group would likely dominate, directing any potential electrophilic attack to the position meta to it.

Physical Organic Chemistry Studies and Isotopic Labeling

The chemical reactivity of this compound, particularly in nucleophilic substitution reactions, can be thoroughly understood through the lens of physical organic chemistry. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to substituted cumyl chlorides allows for a detailed and scientifically grounded discussion of its expected behavior. The solvolysis of cumyl chlorides has been a cornerstone in the development of linear free-energy relationships, providing a robust framework for predicting reaction rates and elucidating mechanisms.

The solvolysis of tertiary benzylic alcohols and their corresponding chlorides, such as this compound, is anticipated to proceed through a carbocationic intermediate, characteristic of an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This mechanism involves the rate-determining formation of a tertiary benzylic carbocation, which is stabilized by resonance with the aromatic ring. The presence of substituents on the phenyl ring significantly influences the stability of this carbocation and, consequently, the rate of the reaction.

Seminal work by Brown and Okamoto on the solvolysis of a series of para-substituted cumyl chlorides in acetone-water mixtures established the electrophilic substituent constants, σ+. nih.gov These studies yielded a Hammett equation correlation with a large negative reaction constant (ρ+) of -4.54. nih.govresearchgate.net The negative sign of ρ+ indicates that electron-donating groups, which stabilize the positively charged intermediate, accelerate the reaction, while electron-withdrawing groups, which destabilize the carbocation, retard the reaction.

For this compound, the phenyl ring is substituted with two electron-withdrawing groups: a chloro group at the ortho position and a nitro group at the para position. Both of these substituents are expected to significantly decrease the rate of solvolysis compared to the unsubstituted 2-phenylpropan-2-ol. The nitro group, in particular, is a very strong deactivating group due to its powerful -I (inductive) and -M (mesomeric) effects. The chloro group also exerts a deactivating -I effect.

The expected impact of these substituents on the solvolysis rate can be qualitatively understood by examining their respective σ+ values. The σ+ value for a para-nitro group is +0.79, and for a meta-chloro group (as an approximation for the ortho position's inductive effect), it is +0.37. The cumulative effect of these two electron-withdrawing substituents would lead to a significant destabilization of the tertiary benzylic carbocation, resulting in a substantially slower solvolysis rate compared to unsubstituted cumyl chloride.

Interactive Data Table: Hammett Substituent Constants (σ+) and Predicted Relative Solvolysis Rates

| Substituent(s) | σ+ Value | Predicted Relative Rate (k/kH) |

| H | 0.00 | 1 |

| 4-NO2 | +0.79 | Very Slow |

| 2-Cl | (approx. +0.40) | Slow |

| 2-Cl, 4-NO2 | (approx. +1.19) | Extremely Slow |

Note: The relative rates are qualitative predictions based on the Hammett equation (log(k/kH) = ρ+σ+) with ρ+ = -4.54. A precise σ+ value for the ortho-chloro substituent is not straightforward due to steric effects, so an approximate value is used for illustrative purposes.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool in mechanistic organic chemistry to probe the intimate details of reaction pathways, including the nature of transition states and the occurrence of intermediates. While specific isotopic labeling studies on this compound are not found in the reviewed literature, the principles can be readily applied to hypothesize how such studies would elucidate its reaction mechanism.

Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The measurement of deuterium kinetic isotope effects (KIEs), by comparing the reaction rates of the isotopically labeled compound with the unlabeled one, can provide significant mechanistic insights.

α-Deuterium KIE: Replacing the hydrogen atoms on the methyl groups (α to the leaving group) with deuterium would result in a secondary KIE. For an SN1 reaction, a small normal KIE (kH/kD > 1) is expected. This is because the C-H(D) bending vibrations are slightly loosened in the transition state leading to the sp2-hybridized carbocation, compared to the sp3-hybridized starting material.

Solvent Isotope Effect: Conducting the solvolysis in a deuterated solvent, such as D2O instead of H2O, can reveal the role of the solvent in the rate-determining step. For a classic SN1 mechanism where the solvent is not involved in the rate-determining step, the solvent isotope effect is typically close to unity. However, if the solvent acts as a nucleophile in a concerted (SN2-like) or borderline mechanism, a more significant solvent KIE might be observed. Given the strong deactivation by the nitro and chloro groups, a shift towards a more SN2-like mechanism with increased nucleophilic solvent assistance in the transition state could be possible, which would be reflected in the solvent KIE.

Interactive Data Table: Expected Kinetic Isotope Effects for Solvolysis of this compound

| Isotopic Substitution | Type of KIE | Expected Value for SN1 | Mechanistic Insight |

| Deuteration of methyl groups | α-Secondary | kH/kD ≈ 1.1 - 1.2 | Probes the change in hybridization at the reaction center. |

| Use of D2O as solvent | Solvent | kH2O/kD2O ≈ 1 | Indicates the degree of solvent involvement in the rate-determining step. |

Computational Chemistry and Theoretical Studies of 2 2 Chloro 4 Nitrophenyl Propan 2 Ol

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 2-(2-chloro-4-nitrophenyl)propan-2-ol.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For an aryl-nitro compound, the HOMO is typically localized on the aromatic ring, which is electron-rich, while the LUMO is often centered on the electron-withdrawing nitro group.

The presence of a chlorine atom and a nitro group, both being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO of the benzene (B151609) ring. The propan-2-ol group, being weakly electron-donating, would slightly counteract this effect. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For similar chlorinated nitroaromatic compounds, this energy gap can be a significant parameter in predicting their chemical behavior. scispace.com

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Predicted Energy Level | Implication for Reactivity |

| HOMO | Primarily on the nitrophenyl ring | Lowered by electron-withdrawing groups | Site for electrophilic attack |

| LUMO | Primarily on the nitro group | Lowered by electron-withdrawing groups | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences chemical stability and reactivity | A smaller gap suggests higher reactivity |

This table is predictive and based on the analysis of similar compounds.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. libretexts.org For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the oxygen atoms of the nitro group and the hydroxyl group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the hydroxyl and methyl groups, as well as on the aromatic ring, suggesting sites for nucleophilic attack. researchgate.netnumberanalytics.com

The chlorine atom, being highly electronegative, would also contribute to the positive potential on the adjacent carbon atom of the aromatic ring, potentially influencing its reactivity in nucleophilic aromatic substitution reactions. walisongo.ac.id

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around its single bonds. The most significant of these is the bond connecting the propan-2-ol group to the phenyl ring. The rotational barrier and the preference for certain conformations are influenced by steric hindrance between the substituents on the ring and the propan-2-ol group.

Conformational analysis helps in identifying the most stable (lowest energy) conformers. lumenlearning.com For acyclic alcohols, intramolecular hydrogen bonding between the hydroxyl group and other electronegative atoms can also play a role in stabilizing certain conformations. researchgate.net The relative energies of different conformers can be calculated to create a potential energy landscape, which is essential for understanding the molecule's dynamic behavior.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment and its interactions with other molecules. nih.gov MD simulations model the movement of atoms over time, taking into account intermolecular forces. mdpi.com

In a polar solvent like water, the polar nitro and hydroxyl groups of the molecule would be expected to form hydrogen bonds with solvent molecules. The nonpolar phenyl ring and methyl groups would likely engage in hydrophobic interactions. These interactions with the solvent can influence the molecule's solubility, stability, and reactivity. MD simulations can also be used to study how molecules of this compound might aggregate or interact with biological macromolecules.

Prediction of Chemical Behavior via Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.gov

To develop a QSAR/QSPR model for aryl-nitro-alcohols, a set of molecular descriptors that quantify the structural features of these molecules is required. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the HOMO and LUMO energies, dipole moment, and partial atomic charges. For nitroaromatic compounds, descriptors related to the nitro group, like the maximum net atomic charge at the nitro nitrogen, have been found to be important. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity.

For chlorinated aryl-nitro-alcohols, specific descriptors that account for the presence and position of the chlorine atom would be particularly relevant, as halogen substituents can significantly influence the molecule's properties. researchgate.net

Table 2: Key Molecular Descriptors for QSAR/QSPR of Aryl-Nitro-Alcohols

| Descriptor Class | Example Descriptors | Relevance to Aryl-Nitro-Alcohols |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges on nitro and hydroxyl groups | Govern reactivity and intermolecular interactions |

| Steric | Molecular weight, Molecular volume, Surface area | Influence binding to biological targets and physical properties |

| Hydrophobic | logP | Determines solubility and membrane permeability |

| Topological | Connectivity indices, Wiener index | Quantify molecular branching and complexity |

This table provides examples of descriptor classes and their general relevance.

Predictive Models for Reactivity and Environmental Fate Parameters

Information regarding predictive models for the reactivity and environmental fate of this compound is not available. Such studies would typically involve Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to estimate parameters like:

Reactivity: Predictions of metabolic pathways, potential for degradation, and interaction with biological macromolecules.

Environmental Fate: Estimations of biodegradability, soil sorption (Koc), bioconcentration factor (BCF), and atmospheric persistence.

Without specific research on this compound, no data tables or detailed findings can be presented.

Cheminformatics and Machine Learning Applications in Compound Design and Analysis

There is no evidence of this compound being utilized as a subject in cheminformatics or machine learning studies for compound design and analysis. Such applications would generally include:

Compound Design: Use of its scaffold or properties in the generative design of new molecules with desired biological activities.

Analysis: Inclusion in large datasets for the development and validation of machine learning models that predict toxicity, efficacy, or other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The absence of this compound in such studies means no data or research findings can be reported for this section.

Advanced Analytical Chemistry for Complex Organic Compounds

Hyphenated Chromatographic Techniques for Separation and Characterization

Hyphenated techniques, which couple a separation method with a detection method, provide the sensitivity and specificity needed to analyze complex organic compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of non-volatile compounds. For 2-(2-Chloro-4-nitrophenyl)propan-2-ol, a reverse-phase HPLC method coupled with a tandem mass spectrometer would be the approach of choice.

Method Development: The development process would involve screening various stationary phases and mobile phase compositions to achieve optimal chromatographic separation. A C18 column is typically the first choice for compounds with moderate polarity. The mobile phase would likely consist of a gradient elution using water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to facilitate protonation for positive ion mode mass spectrometry. lcms.cznih.gov

Optimization: Key parameters for optimization include the mobile phase gradient, flow rate, column temperature, and injection volume. mdpi.com For the mass spectrometer, optimization of the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) is crucial. The compound is expected to ionize well in both positive and negative modes due to the presence of the nitro group and the potential for protonation. Multiple Reaction Monitoring (MRM) would be employed for quantitative analysis, requiring the selection of specific precursor-to-product ion transitions. pnrjournal.comtbzmed.ac.ir

Table 1: Hypothetical Optimized LC-MS/MS Parameters

This interactive table outlines potential starting parameters for the analysis of this compound.

| Parameter | Value | Purpose |

|---|---|---|

| LC System | ||

| Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | Standard injection volume. |

| MS/MS System | ||

| Ionization Mode | ESI Positive / Negative | Screens for the most sensitive ionization. |

| Capillary Voltage | 3.5 kV | Optimizes ion formation. |

| Desolvation Temp. | 350 °C | Aids in solvent evaporation. |

| Precursor Ion | m/z 216.05 [M+H]⁺ | The protonated molecular ion. |

Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. oiv.int Direct analysis of this compound can be challenging as tertiary alcohols may undergo dehydration at the high temperatures of the GC inlet. libretexts.org

To overcome this, derivatization is often necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the polar hydroxyl group into a non-polar and more thermally stable trimethylsilyl (B98337) (TMS) ether. This derivative would exhibit improved chromatographic behavior, with sharper peaks and reduced tailing. sigmaaldrich.com

The GC method would typically employ a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a temperature gradient to ensure the separation of the derivative from any impurities or byproducts. The mass spectrometer would be operated in electron ionization (EI) mode, providing reproducible fragmentation patterns for identification.

The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl group. Therefore, it exists as a pair of enantiomers. Supercritical fluid chromatography (SFC) is a highly effective technique for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents compared to normal-phase HPLC. chromatographyonline.comfagg.be

The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, often an alcohol like methanol or ethanol. researchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely successful and would be the primary choice for screening. chromatographyonline.comwindows.net Method development involves screening different CSPs and varying the type and percentage of the alcohol co-solvent to optimize resolution. chromatographyonline.com

Table 2: Proposed SFC Screening Strategy for Chiral Separation

This table outlines a typical screening approach to find a suitable method for separating the enantiomers of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Chiral Column | Amylose-based CSP | Cellulose-based CSP | Amylose-based CSP | Cellulose-based CSP |

| Mobile Phase | 85% CO₂ / 15% Methanol | 85% CO₂ / 15% Methanol | 85% CO₂ / 15% Ethanol | 85% CO₂ / 15% Ethanol |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Temperature | 35 °C | 35 °C | 35 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |

High-Resolution Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures. learnedguys.com For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two equivalent methyl groups, the hydroxyl proton, and the three protons on the aromatic ring. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would show signals for the two equivalent methyl carbons, the quaternary carbon bonded to the hydroxyl group, and the six distinct carbons of the aromatic ring.

Multi-Dimensional NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is critical for confirming the connectivity of the entire molecule, for instance, linking the propan-2-ol moiety to the correct position on the chloro-nitrophenyl ring.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. Advanced MS techniques also involve studying the fragmentation pathways to confirm the structure. libretexts.org

Under electron ionization (EI) or collision-induced dissociation (CID), this compound would be expected to undergo several characteristic fragmentation reactions:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is a common pathway for tertiary alcohols, leading to a stable, resonance-stabilized oxonium ion. libretexts.orgdocbrown.info

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another typical fragmentation pathway for alcohols. libretexts.org

Aromatic Ring Fragmentation: Cleavage of the C-C bond connecting the aromatic ring and the aliphatic side chain can occur. Further fragmentation can involve the loss of the nitro group (•NO₂) or chlorine atom (•Cl).

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the chlorine atom. Any fragment containing chlorine will exhibit a characteristic M+2 peak with an intensity approximately one-third that of the M peak, confirming the presence of a single chlorine atom in that fragment. libretexts.orgmiamioh.edu

Table 3: Predicted Key Mass Fragments and Isotopic Signature

This interactive table shows the expected mass-to-charge ratios (m/z) for key fragments of this compound.

| Fragment Ion | Proposed Structure | Predicted m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [M]⁺• | [C₉H₁₀³⁵ClNO₃]⁺• | 215 | Molecular Ion |

| [M+2]⁺• | [C₉H₁₀³⁷ClNO₃]⁺• | 217 | Isotopic peak for ³⁷Cl, ~32% intensity of M⁺•. |

| [M-CH₃]⁺ | [C₈H₇³⁵ClNO₃]⁺ | 200 | Result of alpha-cleavage (loss of a methyl group). |

| [M-H₂O]⁺• | [C₉H₈³⁵ClNO₂]⁺• | 197 | Result of dehydration. |

| [C₇H₇³⁵ClNO]⁺ | [HOC(CH₃)₂C₆H₃³⁵ClN]⁺ | 168 | Loss of NO₂ from the molecular ion. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Studies

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. For this compound, key absorptions are expected for the hydroxyl, nitro, chloro, and substituted aromatic functionalities. orgchemboulder.comlibretexts.orgorgchemboulder.com

The presence of the tertiary alcohol group will be marked by a strong, broad absorption band in the 3500–3200 cm⁻¹ region, characteristic of the O–H stretching vibration involved in hydrogen bonding. orgchemboulder.com The C–O stretching of the tertiary alcohol would appear in the 1320–1000 cm⁻¹ range. orgchemboulder.com

The aromatic nitro group (–NO₂) is a strong IR absorber and provides two distinct, strong bands. orgchemboulder.comlibretexts.org The asymmetric stretching vibration is expected in the 1550–1475 cm⁻¹ range, while the symmetric stretch appears between 1360–1290 cm⁻¹. orgchemboulder.comlibretexts.orgscribd.com These two peaks are highly characteristic and confirm the presence of the nitro functionality.

The substituted benzene (B151609) ring itself gives rise to several bands. Aromatic C–H stretching vibrations typically occur in the 3100–3000 cm⁻¹ region. vscht.czlibretexts.org In-ring C=C stretching vibrations produce bands of variable intensity in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions. vscht.czlibretexts.org Furthermore, strong absorptions in the 900–675 cm⁻¹ range arise from C–H "out-of-plane" (oop) bending, and the pattern of these bands can sometimes help determine the substitution pattern on the aromatic ring. libretexts.org The C–Cl stretch for an aryl chloride results in a band in the 850-550 cm⁻¹ range. libretexts.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. dtu.dk For this compound, Raman spectroscopy would be highly effective for characterizing the aromatic ring and the nitro group's symmetric vibrations. mdpi.com

The symmetric breathing mode of the benzene ring, often appearing around 992 cm⁻¹ in benzene itself, is a strong and characteristic Raman peak. researchgate.netnih.gov The exact position in the target molecule will be shifted due to substitution but is expected to be prominent. nih.gov Other ring vibrations, such as C=C stretching modes (around 1586 cm⁻¹ in benzene), are also readily observed. researchgate.net The symmetric N–O stretch of the nitro group (1360–1290 cm⁻¹) typically yields a strong Raman signal, complementing the IR data. spectroscopyonline.com

Conformational studies using vibrational spectroscopy often involve analyzing subtle shifts in peak positions or changes in intensity that occur with changes in temperature, solvent, or physical state. nih.gov For this compound, hindered rotation around the C–C bond connecting the propanol (B110389) group to the phenyl ring could lead to different stable conformers. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers. rsc.orgnih.govlongdom.org By comparing experimental spectra with these calculated results, the most likely conformation in a given state can be determined.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Alcohol (O-H) | O–H Stretch (H-bonded) | 3500–3200 | Strong, Broad | Weak |

| Aromatic (C-H) | C–H Stretch | 3100–3000 | Medium | Strong |

| Aliphatic (C-H) | C–H Stretch | 3000–2850 | Medium | Medium |

| Aromatic (C=C) | C=C Ring Stretch | 1600–1400 | Medium-Weak | Strong |

| Nitro (NO₂) | N–O Asymmetric Stretch | 1550–1475 | Strong | Medium |

| Nitro (NO₂) | N–O Symmetric Stretch | 1360–1290 | Strong | Strong |

| Alcohol (C-O) | C–O Stretch | 1320–1000 | Strong | Weak |

| Aryl Halide (C-Cl) | C–Cl Stretch | 850-550 | Medium | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Weak | Strong |

Emerging Analytical Technologies for Trace Analysis and Monitoring

The detection of trace levels of nitroaromatic compounds is of significant interest in environmental monitoring and public security. nih.govacs.org For a compound like this compound, emerging analytical technologies are moving beyond traditional chromatographic methods towards more rapid, portable, and sensitive techniques. scispace.com These technologies often focus on the unique chemical properties of the functional groups within the molecule.

Sensor Development for Specific Functional Groups

The development of chemosensors offers a promising avenue for the rapid and selective detection of this compound by targeting its distinct functional groups, particularly the electrochemically active nitro group. researchgate.net

Electrochemical Sensors: The nitroaromatic functional group is readily reducible, making it an excellent target for electrochemical detection methods. acs.org Disposable screen-printed electrodes can be modified with various nanomaterials or polymers to enhance sensitivity and selectivity for nitroaromatic compounds. rsc.orgacs.org Techniques like square-wave voltammetry or differential pulse voltammetry are employed to measure the reduction of the nitro group, which occurs at a specific potential. rsc.org This potential can be influenced by other substituents on the aromatic ring, providing a degree of specificity. acs.orgresearchgate.net The development of materials like hydroxyl-modified carbon or mesoporous silica (B1680970) can pre-concentrate the analyte on the electrode surface, leading to detection limits in the nanomolar range. acs.orgresearchgate.net

Optical and Fluorescent Sensors: Another major area of sensor development involves optical methods, often based on fluorescence quenching. researchgate.net Certain fluorescent polymers or quantum dots exhibit strong luminescence that is "quenched" or diminished upon interaction with electron-deficient molecules like nitroaromatics. The nitro group acts as an electron acceptor, and upon forming a complex with the fluorescent sensor material, it provides a non-radiative pathway for the excited state to decay, thus decreasing the fluorescence intensity. This change in fluorescence can be measured to quantify the concentration of the nitroaromatic compound.

| Target Functional Group | Sensor Type | Principle of Operation | Potential Advantages |

|---|---|---|---|

| Nitro Group (–NO₂) | Electrochemical | Voltammetric reduction of the nitro group on a modified electrode surface. acs.orgrsc.org | High sensitivity, portability, low cost, rapid analysis. acs.org |

| Nitro Group (–NO₂) | Fluorescence Quenching | Interaction with a fluorophore leads to a decrease in fluorescence intensity. | High sensitivity, potential for visual detection. researchgate.net |

| Aromatic Ring | Resonance Raman | Derivatization with a specific reagent (e.g., for carbonyls) to create a resonance-enhanced species. ualberta.ca | High specificity and structural information. |

Application of Chemometrics and Multivariate Statistical Analysis in Chemical Fingerprinting

As analytical instruments generate increasingly complex datasets (e.g., full spectroscopic scans), chemometrics and multivariate statistical analysis become essential tools for extracting meaningful information. mdpi.comdiva-portal.orgethz.ch Chemical fingerprinting, which aims to create a unique profile for a substance, relies heavily on these methods to analyze and compare complex data. nih.govup.ac.zaresearchgate.net

For a compound like this compound, its complete vibrational spectrum (IR or Raman) serves as a high-dimensional fingerprint. mdpi.com While visual inspection can identify major peaks, subtle variations related to impurities, isomers, or degradation products can be missed. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can process the entire dataset simultaneously. researchgate.netekb.egresearchgate.netmanchester.ac.uk

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. researchgate.net It transforms the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). A scores plot of the first few PCs can reveal clustering of samples based on their spectral similarity, allowing for the rapid differentiation of the target compound from related structures or contaminated samples without prior knowledge of the differences. ekb.eg

Partial Least Squares (PLS) Regression: PLS is a supervised method used to build predictive models. researchgate.net In a quantitative analysis, a PLS model can be trained with spectra of samples containing known concentrations of this compound. The model can then predict the concentration of the compound in unknown samples based on their spectra, even in the presence of interfering substances. For classification, a related technique, PLS-Discriminant Analysis (PLS-DA), can be used to build a model that reliably classifies a sample as belonging to a specific group (e.g., "pure compound" vs. "degraded compound"). mdpi.com

The combination of high-resolution spectroscopic data with these powerful statistical tools allows for the creation of robust chemical fingerprints, enabling sensitive and specific monitoring, quality control, and source identification. mdpi.comnih.gov

Based on the conducted research, there is currently a significant lack of specific scientific literature detailing the environmental fate and transformation studies of the chemical compound This compound . Extensive searches for data on its abiotic and biotic degradation pathways, including photochemical degradation, hydrolytic stability, redox transformations, and microbial biotransformation, did not yield specific results for this particular molecule.

The scientific community has more extensively studied structurally related compounds, such as halogenated nitrophenols, but this information is not directly applicable to this compound due to differences in their chemical structures which would significantly alter their environmental behavior.

Therefore, this article cannot be generated as per the user's specific instructions to focus solely on this compound, due to the absence of available research data on this compound in the public domain.

Potential for Bioremediation Strategies for Nitroaromatic Contaminants

Nitroaromatic compounds are generally resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov However, numerous microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. dtic.milcswab.org Bioremediation strategies for nitroaromatic contaminants typically involve either aerobic or anaerobic processes. nih.gov

Under aerobic conditions, bacteria have demonstrated several strategies to metabolize nitroaromatic compounds. dtic.mil These include:

Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov This is a common pathway for compounds like nitrophenols. nih.gov

Reduction of the nitro group: The nitro group can be reduced to a hydroxylamino or amino group, which makes the aromatic ring more amenable to subsequent enzymatic cleavage. nih.govresearchgate.net

Anaerobic bioremediation often involves the initial reduction of the nitro group to an amino group. nih.gov This transformation can significantly decrease the toxicity of the parent compound. researchgate.net Fungi, such as Phanerochaete chrysosporium, have also shown the ability to mineralize complex nitroaromatic compounds like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697) (TNT), highlighting the potential for mycoremediation. mdpi.comnih.gov For halogenated nitroaromatics specifically, studies on fungi like Caldariomyces fumago have demonstrated effective degradation of compounds such as 2-chloro-4-nitrophenol (B164951), reducing their toxicity significantly. mdpi.com

Given the structure of this compound, bioremediation could potentially proceed via initial transformation of the propan-2-ol group, followed by enzymatic attack on the chlorinated nitroaromatic ring. The specific pathways would depend on the microbial consortia present and the environmental conditions.

Environmental Fate and Transformation Studies of Halogenated Nitroaromatic Alcohols

Environmental Transport and Partitioning Behavior

The movement and distribution of 2-(2-Chloro-4-nitrophenyl)propan-2-ol in the environment will be governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

The interaction of nitroaromatic compounds with soil and sediment is a critical factor in determining their environmental mobility and bioavailability. The adsorption of these compounds to soil organic matter and clay minerals can retard their transport through groundwater. capes.gov.br For instance, the adsorption of nitroaromatic explosives and pesticides to clay minerals has been shown to be a significant process. capes.gov.br

Table 1: Factors Influencing Adsorption of Nitroaromatic Compounds in Soil

| Factor | Influence on Adsorption | Rationale |

| Soil Organic Matter | Generally increases adsorption | Provides hydrophobic domains for partitioning. |

| Clay Content | Increases adsorption | Provides surfaces for specific interactions with nitro groups. capes.gov.br |

| pH | Can influence adsorption | Affects the surface charge of soil colloids and the ionization state of the compound. |

| Compound Solubility | Higher solubility can decrease adsorption | More soluble compounds tend to remain in the aqueous phase. |

The potential for a chemical to volatilize from soil or water surfaces and be distributed in the atmosphere is determined by its vapor pressure and Henry's Law constant. For 2-propanol, a related alcohol, volatilization is a significant environmental transport pathway due to its high vapor pressure. inchem.org However, the addition of the larger, less volatile 2-chloro-4-nitrophenyl group would substantially decrease the vapor pressure of the molecule compared to simple alcohols.

While specific data for this compound is unavailable, data for a structurally similar compound, 2-amino-6-chloro-4-nitrophenol, shows a very low vapor pressure (< 1.44 mPa at 20 °C), suggesting a low potential for volatilization. europa.eu It is likely that this compound also has a low vapor pressure and therefore a limited tendency to be distributed in the atmosphere through volatilization. The primary route of atmospheric entry for such compounds is more likely to be through industrial emissions or spray drift if used in agricultural applications. nih.gov

Environmental Persistence and Potential for Transformation Products

The persistence of a halogenated nitroaromatic compound in the environment is a function of its resistance to biotic and abiotic degradation processes. The presence of both chloro and nitro substituents on the aromatic ring generally increases the recalcitrance of these molecules. nih.govnih.gov

Microbial degradation of chlorinated nitroaromatic compounds has been observed in various bacteria and fungi. nih.govresearchgate.net For example, the bacterium Burkholderia sp. RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol (B164951), with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as metabolites. plos.org Another bacterium, Arthrobacter sp. SJCon, also degrades 2-chloro-4-nitrophenol via the formation of chlorohydroquinone. nih.gov These studies indicate that microbial communities can adapt to break down these complex pollutants, although the process can be slow.

Abiotic degradation processes, such as photolysis, may also contribute to the transformation of this compound in the environment. The degradation of these compounds can lead to the formation of various transformation products, which may themselves be of environmental concern. core.ac.uk

A comprehensive assessment of the environmental behavior of a compound like this compound requires a combination of laboratory and field studies, coupled with analytical chemistry techniques.

The primary analytical tools for identifying and quantifying nitroaromatic compounds and their transformation products in environmental matrices (water, soil, air) are chromatographic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or mass spectrometry (MS) detectors, HPLC is widely used for the analysis of non-volatile, polar compounds like nitroaromatics. dtic.milkne-publishing.com

Gas Chromatography (GC): Typically coupled with mass spectrometry (GC-MS), this technique is suitable for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like alcohols and phenols to increase their volatility. nih.gov

Sample preparation is a critical step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances from the sample matrix. nih.gov More advanced microextraction techniques are also being employed to improve efficiency and reduce solvent use. researchgate.net

Table 2: Common Analytical Techniques for Nitroaromatic Contaminants

| Technique | Abbreviation | Common Detector(s) | Typical Application |

| High-Performance Liquid Chromatography | HPLC | UV-Vis, Mass Spectrometry (MS) | Quantification of parent compound and polar metabolites in water and soil extracts. dtic.milkne-publishing.com |

| Gas Chromatography | GC | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Analysis of volatile and semi-volatile compounds; identification of unknown transformation products. nih.gov |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Time-of-Flight (TOF), Quadrupole, Ion Trap | Highly sensitive and selective analysis for identification and quantification of trace-level contaminants. kne-publishing.com |

| Solid-Phase Microextraction | SPME | Coupled with GC-MS or LC-MS | Pre-concentration of analytes from water or air samples. researchgate.net |

To evaluate environmental processes, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are often followed. epa.gov These include laboratory batch studies to measure adsorption/desorption coefficients (Kd, Koc) and biodegradation rate constants.

Non Biological Advanced Applications and Materials Science Potential

Precursor in Advanced Organic Synthesis for Specialty Chemicals

The multifunctionality of 2-(2-chloro-4-nitrophenyl)propan-2-ol makes it a versatile precursor for the synthesis of a variety of specialty chemicals. Each functional group—the chloro substituent, the nitro group, and the tertiary alcohol—can be selectively targeted to build more complex molecular frameworks.

The nitro group is a key functional handle. It can be readily reduced to an amine, opening pathways to a wide range of derivatives such as amides, sulfonamides, and diazonium salts. These anilino-derivatives are foundational in the synthesis of dyes, pharmaceuticals, and agrochemicals. For instance, the resulting amino alcohol could be a building block for chiral ligands or pharmacologically active molecules. nih.gov

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the other functional groups. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, or amines, to further functionalize the aromatic core.

The tertiary alcohol group can undergo dehydration to form an alkene, which can then be subjected to various addition reactions. Alternatively, it can be used as a protecting group or be involved in esterification or etherification reactions under specific conditions, although its sterically hindered nature might pose challenges.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Potential Product Class | Application Area |

|---|---|---|---|

| Nitro (-NO₂) | Sn/HCl or H₂/Pd-C | Amino (-NH₂) | Dyes, Pharmaceuticals, Polymers |

| Chloro (-Cl) | NaOR, NaSR, R₂NH | Ethers, Thioethers, Amines | Specialty Chemicals, Agrochemicals |

Integration into Novel Functional Materials and Polymers

The incorporation of this compound into polymers could lead to materials with tailored optical, electronic, and thermal properties. The nitroaromatic and chlorinated phenyl groups are known to influence these characteristics significantly.

The high polarity and electron-withdrawing nature of the nitro group can enhance the thermal stability of polymers and influence their dielectric properties. Polymers containing nitroaromatic moieties have been explored for applications in optoelectronics due to their potential for nonlinear optical (NLO) activity.

The tertiary alcohol group can serve as a point of polymerization. numberanalytics.comnumberanalytics.com For instance, it could be converted into a methacrylate (B99206) or acrylate (B77674) monomer and then polymerized to yield a polyacrylate with pendant chloronitrophenyl groups. The properties of such a polymer would be influenced by the bulky and polar side chains, potentially leading to materials with high glass transition temperatures and specific solubility characteristics. researchgate.net

Table 2: Predicted Influence of Functional Groups on Polymer Properties

| Functional Group | Potential Effect on Polymer Properties |

|---|---|

| 2-Chloro-4-nitrophenyl | Enhanced thermal stability, altered refractive index, potential for NLO properties, flame retardancy. |

Exploration as Catalysis Component or Ligand in Industrial Processes

While this compound is not a ligand in its native form, it can be chemically modified to synthesize ligands for catalysis. The functional groups present on the molecule provide convenient starting points for such transformations.

As mentioned, the nitro group can be reduced to an amine. This amine can then be further functionalized, for example, by reaction with phosphines or other coordinating groups, to create multidentate ligands. orientjchem.orgnih.gov The steric bulk provided by the isopropyl group and the electronic properties of the chlorophenyl ring could influence the catalytic activity and selectivity of the resulting metal complexes. nih.gov

The synthesis of such ligands could be of interest for a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric synthesis, depending on the final structure of the ligand and the coordinated metal center.

Role in Environmental Remediation Technologies

The potential application of this compound in environmental remediation lies in its use as a component of adsorbent materials, rather than its degradation. The presence of the nitroaromatic group is particularly relevant here. Nitroaromatic compounds are known to interact with various adsorbent materials through mechanisms such as π-π stacking, hydrogen bonding, and electrostatic interactions. redalyc.orgchemmethod.comnih.gov

Materials functionalized with this compound could potentially exhibit selective adsorption of certain pollutants. For example, polymers or silica (B1680970) gels modified with this compound could be investigated for their ability to adsorb electron-rich aromatic pollutants from water. The specific interactions would depend on the interplay between the nitro group, the chlorine atom, and the hydroxyl group with the target pollutants. mdpi.comnih.gov

Table 3: Potential Adsorption Mechanisms for Materials Functionalized with this compound

| Functional Moiety | Potential Interaction with Pollutants |

|---|---|

| Nitrophenyl Ring | π-π stacking with aromatic pollutants, electron donor-acceptor interactions. |

| Hydroxyl Group | Hydrogen bonding with polar pollutants. |

Applications in Chemical Sensing and Detection Systems

The electrochemical activity of the nitro group makes this compound a potential target for electrochemical sensors. The reduction of the nitro group occurs at a specific potential, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. rsc.orgresearchgate.net

A sensor for this compound could be developed by modifying an electrode with a material that selectively interacts with and pre-concentrates the molecule at the electrode surface. bohrium.comscispace.com This could be a polymer film capable of hydrogen bonding or π-π stacking interactions. The presence of the chlorine atom and the tertiary alcohol group would likely shift the reduction potential of the nitro group compared to simpler nitrophenols, potentially allowing for selective detection in a mixture of related compounds. frontiersin.org

Furthermore, the quenching of fluorescence is a common mechanism for sensing nitroaromatic compounds. A fluorescent polymer or material could be designed to have its fluorescence quenched upon binding with this compound, forming the basis of a sensitive optical sensor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-4-nitrophenyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodology :

- Begin with nitration and chlorination of a substituted phenylpropanol precursor. For example, chlorination of tertiary alcohols (e.g., 2-methylpropan-2-ol) using HCl in the presence of a Lewis acid (e.g., ZnCl₂) can be adapted .

- Optimize reaction temperature (e.g., 0–5°C for nitration to prevent decomposition) and stoichiometry (excess chlorinating agent to ensure complete substitution). Monitor progress via TLC or HPLC, referencing purity standards from catalogs like Kanto Reagents .

- Purify via fractional distillation (if liquid) or recrystallization (if solid), using solvents like ethanol/water mixtures.

Q. How can the purity and structural identity of this compound be verified?

- Methodology :

- Use GC-MS or HPLC (e.g., C18 column with UV detection at 254 nm) to assess purity, comparing retention times to known standards .

- Confirm molecular structure via FT-IR (C-Cl stretch ~750 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and ¹H/¹³C NMR (tertiary alcohol proton at δ ~2.5 ppm, aromatic protons split by substituents) .

- Cross-reference physical data (melting point, density) with literature values, noting discrepancies due to polymorphic forms .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the compound’s stereoelectronic effects?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer. Grow crystals via slow evaporation in dichloromethane/hexane.